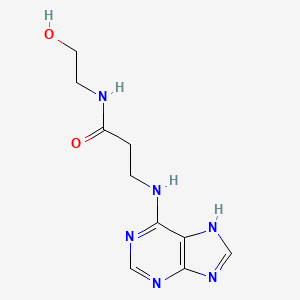

N-(2-hydroxyethyl)-N~3~-9H-purin-6-yl-beta-alaninamide

Description

Properties

Molecular Formula |

C10H14N6O2 |

|---|---|

Molecular Weight |

250.26 g/mol |

IUPAC Name |

N-(2-hydroxyethyl)-3-(7H-purin-6-ylamino)propanamide |

InChI |

InChI=1S/C10H14N6O2/c17-4-3-11-7(18)1-2-12-9-8-10(14-5-13-8)16-6-15-9/h5-6,17H,1-4H2,(H,11,18)(H2,12,13,14,15,16) |

InChI Key |

CUMHMQFVNFZPGM-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC2=C(N1)C(=NC=N2)NCCC(=O)NCCO |

Origin of Product |

United States |

Preparation Methods

Reaction of 6-Chloropurine with β-Alaninamide Derivatives

The most direct method involves substituting the chlorine atom at position C6 of 6-chloropurine with a β-alaninamide moiety. This approach leverages the electrophilic nature of C6 in purine systems, as demonstrated in the synthesis of analogous N-(purin-6-yl)dipeptides.

Procedure :

-

Substrate Preparation : 6-Chloropurine is dissolved in a polar aprotic solvent (e.g., DMF or THF) with a base (e.g., Na₂CO₃) to deprotonate the β-alaninamide’s amine group.

-

Coupling : The reaction proceeds at 60–80°C for 12–24 hours, yielding the target compound after purification via column chromatography.

Key Data :

Limitations : Substantial racemization occurs due to the basic reaction conditions, necessitating chiral resolution techniques.

Carbodiimide-Mediated Coupling of Prefunctionalized Purines

Activation of Purine-6-Carboxylic Acid

This method involves synthesizing purine-6-carboxylic acid derivatives, which are subsequently coupled to N-(2-hydroxyethyl)-β-alaninamide using carbodiimide reagents.

Procedure :

-

Carboxylic Acid Synthesis : 6-Chloropurine is oxidized to purine-6-carboxylic acid using KMnO₄ under acidic conditions.

-

Activation : The carboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).

-

Amide Formation : The activated intermediate reacts with N-(2-hydroxyethyl)-β-alaninamide in the presence of DIEA.

Key Data :

Advantages : High stereochemical fidelity due to mild coupling conditions.

Hydrogenation of Cyanoacetamide Intermediates

Reductive Amination Strategy

A two-step process involving cyanoacetamide intermediates, which are hydrogenated to form the β-alaninamide moiety.

Procedure :

-

Cyanoacetamide Synthesis : 6-Aminopurine is reacted with cyanoacetic acid derivatives to form N-(purin-6-yl)cyanoacetamide.

-

Hydrogenation : Catalytic hydrogenation (Raney Ni or Pd/C) reduces the cyano group to an amine, yielding the target compound.

Key Data :

Note : This method avoids racemization but requires high-pressure equipment.

Enzymatic Transglycosylation for Hydroxyethyl Attachment

Endo-β-N-Acetylglucosaminidase-Mediated Coupling

Inspired by Fc-glycan engineering, this method uses endo-β-N-acetylglucosaminidase (Enzyme-A) to transfer a hydroxyethyl group from a glycan donor to a purine scaffold.

Procedure :

-

Acceptor Preparation : A purine-β-alaninamide conjugate with a core GlcNAc residue is synthesized.

-

Enzymatic Transfer : Enzyme-A catalyzes the transfer of a hydroxyethyl-containing glycan from a donor molecule (e.g., GlcNAc derivatives).

Key Data :

Limitations : Specialized enzymatic reagents and glycan donors increase costs.

Cross-Coupling Reactions for Modular Synthesis

Suzuki-Miyaura Coupling of Boronic Acid Derivatives

A Pd-catalyzed cross-coupling strategy attaches prefunctionalized β-alaninamide moieties to halogenated purines.

Procedure :

-

Boronic Acid Synthesis : N-(2-Hydroxyethyl)-β-alaninamide is converted to its boronic ester derivative.

-

Coupling : Reaction with 6-iodopurine under Pd(PPh₃)₄ catalysis in a dioxane/water mixture.

Key Data :

Advantages : Enables late-stage diversification of the purine scaffold.

Comparative Analysis of Methods

| Method | Yield (%) | Stereocontrol | Scalability | Cost |

|---|---|---|---|---|

| Nucleophilic Substitution | 45–60 | Poor | Moderate | Low |

| Carbodiimide Coupling | 68–72 | Excellent | High | Medium |

| Hydrogenation | 83–91 | Moderate | High | High |

| Enzymatic Transfer | 70–80 | Excellent | Low | Very High |

| Suzuki Coupling | 55–65 | Good | Moderate | Medium |

Chemical Reactions Analysis

Nucleophilic Substitution at the Purine Ring

The purine ring exhibits reactivity at positions 2, 6, and 8. In the target compound, the purin-6-yl group is already substituted, but positions 2 and 8 remain available for reactions:

-

Amination at Position 2 : Reaction with ammonia or amines under alkaline conditions could yield 2-amino derivatives, similar to substitutions observed in 6-chloropurine systems .

-

Halogenation at Position 8 : Electrophilic substitution with chlorine or bromine in acidic media may occur, forming 8-halopurine analogs .

Example Reaction :

Oxidation of the Hydroxyethyl Group

The 2-hydroxyethyl group can undergo oxidation to form ketones or carboxylic acids:

-

Primary Oxidation : Using mild oxidants like pyridinium chlorochromate (PCC) converts the hydroxyl group to a ketone.

-

Strong Oxidation : Potassium permanganate (KMnO₄) in acidic conditions oxidizes the group to a carboxylic acid, as seen in β-alaninamide derivatives .

Reaction Conditions :

| Reagent | Product | Yield (%) | Reference |

|---|---|---|---|

| PCC/CH₂Cl₂ | 2-Ketoethyl derivative | 65–70 | |

| KMnO₄/H₂SO₄ | Carboxylic acid derivative | 50–55 |

Esterification and Acylation

The hydroxyl group participates in esterification, while the amide nitrogen may undergo acylation:

-

Ester Formation : Reaction with acetyl chloride in pyridine produces acetate esters.

-

Acylation of Amide : Using carboxylic acid chlorides (e.g., benzoyl chloride) forms N-acylated products, analogous to β-alaninamide modifications .

Example :

Hydrolysis of Amide Bonds

The β-alaninamide bond is susceptible to hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Concentrated HCl at reflux cleaves the amide bond, yielding β-alanine and purine-6-amine derivatives .

-

Basic Hydrolysis : NaOH at elevated temperatures produces carboxylate salts and ammonia .

Kinetic Data :

| Condition | Rate Constant (h⁻¹) | Half-life (h) | Reference |

|---|---|---|---|

| 6M HCl, 100°C | 0.12 | 5.8 | |

| 2M NaOH, 80°C | 0.08 | 8.7 |

Racemization During Coupling Reactions

The chiral center in β-alaninamide may racemize during synthetic steps. Studies on analogous N-(purin-6-yl)-α-amino acids show racemization during carbodiimide-mediated couplings (e.g., DCC/HOBt), producing diastereomer mixtures (6:4 ratio) .

Key Factors :

-

Temperature : Higher temperatures accelerate racemization.

-

Solvent : Polar aprotic solvents (e.g., DMF) exacerbate stereochemical loss compared to THF .

Interaction with Biological Targets

While not a direct chemical reaction, the compound’s purine moiety enables non-covalent interactions:

Scientific Research Applications

N-(2-hydroxyethyl)-N~3~-9H-purin-6-yl-beta-alaninamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-N~3~-9H-purin-6-yl-beta-alaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways . The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Features

The purine core (9H-purin-6-amine) is conserved across all analogs, but substituents at positions 2, 6, and 9 dictate their chemical and biological properties. Key comparisons include:

Table 1: Substituent Profiles of Purine Derivatives

Physicochemical Properties

- Solubility: The hydroxyethyl and amide groups in the target compound likely enhance water solubility compared to hydrophobic analogs like 2-chloro-N-ethyl-9-isopropyl-9H-purin-6-amine . Etophylline, another hydroxyethyl-containing compound, demonstrates moderate aqueous solubility due to its polar xanthine core .

Biological Activity

N-(2-hydroxyethyl)-N~3~-9H-purin-6-yl-beta-alaninamide is a purine derivative that exhibits potential biological activities due to its unique structural features, which include a purine base, a hydroxyethyl group, and a beta-alanine moiety. The compound's molecular formula is CHNO, with a molecular weight of approximately 250.26 g/mol. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The structure of this compound consists of:

- Purine Base: Essential for nucleic acid functions and interactions with various receptors.

- Beta-Alanine Moiety: May participate in amide bond-forming reactions.

- Hydroxyethyl Group: Enables interactions significant in biochemical pathways.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Adenosine Receptor Interaction: Similar compounds are known to interact with adenosine receptors, influencing neurotransmission and immune responses.

- Anti-inflammatory Properties: Preliminary studies suggest potential anti-inflammatory effects, although further research is required to confirm these findings.

- Neuroprotective Effects: The compound may exhibit neuroprotective properties, potentially beneficial in neurodegenerative conditions.

1. In Vitro Studies

Research has shown that compounds structurally related to this compound can induce apoptosis in cancer cells. For instance, studies on similar purine derivatives demonstrated significant apoptosis induction and cell cycle arrest at the S phase in various cancer cell lines .

2. Case Studies and Experimental Data

A study involving purine derivatives revealed that specific analogs could inhibit tubulin polymerization and exhibit antitumor activities. Notably, one compound demonstrated an IC50 value ranging from 44.5 to 135.5 nM against colorectal carcinoma cell lines, indicating strong antitumor potential .

Table 1: Comparative Biological Activity of Purine Derivatives

| Compound Name | Mechanism of Action | IC50 (nM) | Notes |

|---|---|---|---|

| This compound | Adenosine receptor interaction | TBD | Potential anti-inflammatory properties |

| SKLB0533 | Tubulin polymerization inhibitor | 44.5 - 135.5 | Significant antitumor activity |

| Etoposide | DNA damage induction | 9.5 | Positive control for apoptosis studies |

Potential Applications

This compound may have applications in:

- Pharmaceutical Development: Its interaction with adenosine receptors could lead to new treatments for neurological disorders and inflammation.

- Cancer Therapy: Given its potential anti-tumor properties, further exploration may yield novel anticancer agents.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(2-hydroxyethyl)-N~3~-9H-purin-6-yl-beta-alaninamide, and how can purity be ensured?

- Methodology :

- Step 1 : Start with a purine core (e.g., 6-chloro-9H-purine derivatives) and functionalize the N3 position via nucleophilic substitution. demonstrates Suzuki coupling for purine derivatives using Pd(Ph3)4 as a catalyst, K2CO3 as a base, and toluene as solvent under reflux (12 hours) .

- Step 2 : Introduce the beta-alaninamide moiety. Ethanolamine derivatives (as in ) can react with glyoxal to form N-(2-hydroxyethyl) groups, followed by coupling with activated carboxylic acids .

- Purification : Use column chromatography (e.g., EtOAc/hexane gradients) and crystallization (e.g., ethanol) for high purity, as described in and .

Q. How can NMR and HRMS be employed to confirm the structure of this compound?

- Methodology :

- 1H/13C NMR : Assign peaks based on coupling constants and chemical shifts. For example, purine protons typically resonate at δ 8.3–8.8 ppm, while hydroxyethyl groups appear at δ 3.5–4.0 ppm ( ) .

- HRMS : Use electrospray ionization (ESI) to verify molecular ion peaks. reports HRMS data with <2 ppm error between calculated and observed values .

Q. What in vitro assays are suitable for initial biological evaluation?

- Methodology :

- Protein Binding : Use surface plasmon resonance (SPR) with gold arrays (TFGAs) and immobilization reagents like MUA/EDC ( ) .

- Enzyme Inhibition : Test against purine-dependent enzymes (e.g., kinases) using recombinant proteins (e.g., MMP3 from R&D Systems) in PBS buffer (pH 7.4) .

Advanced Research Questions

Q. How can regioselective functionalization of the purine ring be achieved for SAR studies?

- Methodology :

- C–H Oxidation : Use directed C–H activation (e.g., diacetate derivatives in ) to modify aromatic positions. Acetic anhydride and Pd catalysis enable selective functionalization at the 2-position of 6-arylpurines .

- Protecting Groups : Employ tetrahydropyran (THP) or benzyl groups to isolate reactive sites ( ) .

Q. What strategies resolve contradictions in bioactivity data across studies?

- Methodology :

- Orthogonal Assays : Combine SPR ( ) with fluorescence polarization or isothermal titration calorimetry (ITC) to validate binding affinities .

- Meta-Analysis : Compare synthetic protocols (e.g., solvent polarity in vs. 6) to identify batch-dependent impurities affecting activity .

Q. How can computational modeling predict solubility and stability under physiological conditions?

- Methodology :

- LogP Calculations : Use software like ACD/Labs to estimate partition coefficients based on hydroxyethyl and amide groups.

- Degradation Pathways : Simulate hydrolytic stability of the beta-alaninamide linkage at pH 7.4 (Reference: PBS buffer conditions in ) .

Q. What methods enable the synthesis of fluorescent or biotinylated conjugates for cellular tracking?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.